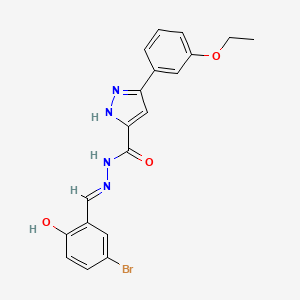

![molecular formula C12H26Cl2N2O B2961401 (6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride CAS No. 2137440-08-3](/img/structure/B2961401.png)

(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

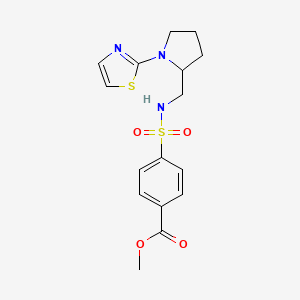

The compound “(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride” is a chemical substance with the CAS Number: 2137440-08-3 . It has a molecular weight of 285.26 .

Molecular Structure Analysis

The IUPAC name for this compound is (6R,7R)-7-amino-2-ethyl-1-isopropyl-2-azaspiro[3.4]octan-6-ol dihydrochloride . The InChI code for this compound is 1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1…/s1 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Novel Antibacterial Agents

A study led by Odagiri et al. (2013) focused on the design, synthesis, and biological evaluation of novel quinolines containing azaspiro scaffolds, showcasing potent antibacterial activity against respiratory pathogens. Although not directly mentioning the specific chemical of interest, this research underscores the utility of azaspiro compounds in developing new antibacterial drugs for respiratory tract infections. The compound under investigation demonstrated in vitro and in vivo efficacy against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, offering insights into the potential therapeutic applications of azaspiro compounds in antimicrobial resistance (Odagiri et al., 2013).

Synthesis and Structural Analysis

Research by Iusupov et al. (2022) described the synthesis and X-ray diffraction analysis of a related azaspiro compound. This study highlights the methodological advancements in synthesizing azaspiro derivatives, detailing the chemical reactions involved and the structural characterization of the products. Such research is foundational for understanding the chemical and physical properties of azaspiro compounds, which is essential for their application in scientific research and drug development (Iusupov et al., 2022).

α7 Nicotinic Receptor Agonists

Hill et al. (2017) explored quinuclidine-containing spiroimidates as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. These compounds, through a synthetic route allowing rapid structure-activity relationship (SAR) investigation, showed potential in improving cognition in rodent models of learning and memory. This study exemplifies the application of azaspiro compounds in neuroscience, particularly in targeting receptors implicated in cognitive processes (Hill et al., 2017).

HIV Entry Inhibitors

Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor. While focusing on a different compound, this research contextually illustrates the broader pharmaceutical applications of compounds interacting with cellular receptors in a novel manner, potentially informing the development strategies for azaspiro derivatives in antiviral therapies (Watson et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(6R,7R)-7-amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.2ClH/c1-4-14-7-12(11(14)8(2)3)5-9(13)10(15)6-12;;/h8-11,15H,4-7,13H2,1-3H3;2*1H/t9-,10-,11?,12?;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSCEAJYTZNPNW-WSQAYRLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C1C(C)C)CC(C(C2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC2(C1C(C)C)C[C@H]([C@@H](C2)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)

![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)